5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE
Overview
Description
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a trifluoromethoxy group, a benzyl group, and a pyridazinoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethoxy group, and subsequent functionalization to introduce the benzyl group. Common synthetic methods include:
Suzuki–Miyaura coupling: This method is widely used for forming carbon-carbon bonds and involves the reaction of boronic acids with halides in the presence of a palladium catalyst.
Nucleophilic substitution: This reaction can be used to introduce the trifluoromethoxy group onto the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzyl group.
Reduction: Reduction reactions can be used to modify the pyridazinoindole core.
Substitution: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Nucleophiles: Such as trifluoromethoxide for introducing the trifluoromethoxy group.
Major Products
The major products of these reactions typically include various functionalized derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins by forming hydrogen bonds . The indole core can interact with multiple receptors, making the compound pharmacologically active .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Trifluoromethoxy-substituted compounds: Such as 4-(trifluoromethyl)benzoyl chloride.
Uniqueness
5-BENZYL-2-[4-(TRIFLUOROMETHOXY)PHENYL]-2H,3H,5H-PYRIDAZINO[4,3-B]INDOL-3-ONE is unique due to its combination of a trifluoromethoxy group, a benzyl group, and a pyridazinoindole core. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-benzyl-2-[4-(trifluoromethoxy)phenyl]pyridazino[4,3-b]indol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O2/c25-24(26,27)32-18-12-10-17(11-13-18)30-22(31)14-21-23(28-30)19-8-4-5-9-20(19)29(21)15-16-6-2-1-3-7-16/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNIWJFFYRDNQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NN(C(=O)C=C42)C5=CC=C(C=C5)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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